4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H16Cl2N2O6 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0385416 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds like oxazolones are synthesized through various methodologies, including multi-component reactions and Erlenmeyer-Plöchl reactions. For instance, oxazolone derivatives have been synthesized through the application of Erlenmeyer conditions, leading to compounds with potential biological activities (Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds, 2020). These methodologies often involve reactions of aromatic aldehydes, phenyl isothiocyanate, and various electrophilic reagents, highlighting the versatility of heterocyclic scaffolds in chemical synthesis.
Biological Activities
Oxazolone derivatives and related heterocyclic compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. For example, certain triazole derivatives have shown antimicrobial activities against various microorganisms, indicating their potential as therapeutic agents (Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives, 2010). Additionally, some oxazolone scaffolds have demonstrated significant anticancer activities against human cancer cell lines, suggesting their utility in developing new anticancer drugs (Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds, 2020).
Material Science Applications
Compounds with heterocyclic structures also find applications in materials science, such as the development of luminescent materials and liquid crystalline materials. For instance, cyanopyridone-based compounds have been synthesized for their luminescent properties, demonstrating potential applications in optoelectronic devices (New cyanopyridone based luminescent liquid crystalline materials: synthesis and characterization, 2014).
Properties
IUPAC Name |
(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O6/c1-3-6-29-18-15(22)7-11(9-17(18)28-2)8-16-20(25)30-19(23-16)13-5-4-12(24(26)27)10-14(13)21/h4-5,7-10H,3,6H2,1-2H3/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCYDQTKBFKOM-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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